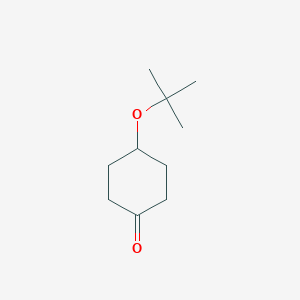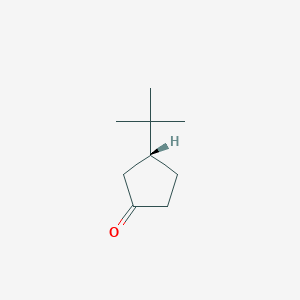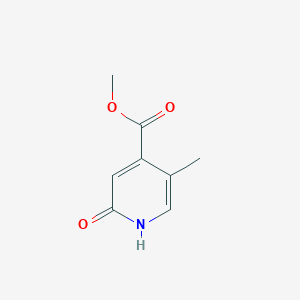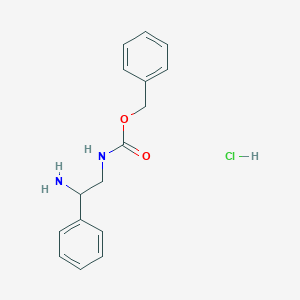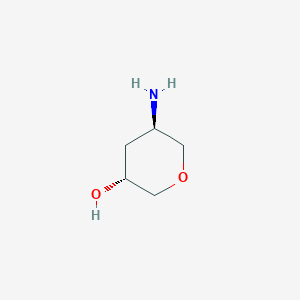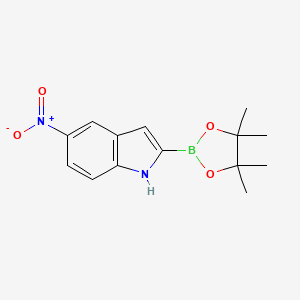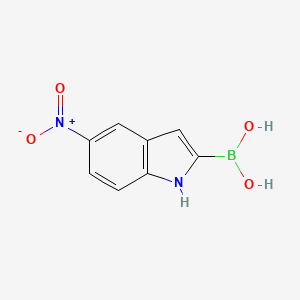
5-Nitro-1H-indole-2-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-1H-indole-2-boronic acid: is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic synthesis . The presence of a boronic acid group in this compound makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1H-indole-2-boronic acid typically involves the borylation of 5-nitroindole. One common method is the transition-metal-catalyzed borylation of indoles using bis(neopentyl glycolato)diboron (nepB-Bnep) as the borylation reagent and a rhodium catalyst . The reaction conditions often include the use of a suitable solvent, such as toluene, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
化学反应分析
Types of Reactions: 5-Nitro-1H-indole-2-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The nitro group in the compound can undergo reduction to form the corresponding amine, while the boronic acid group can be oxidized to form boronic esters.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene), and aryl or vinyl halide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Formation of biaryl or aryl-vinyl compounds.
Reduction: Formation of 5-amino-1H-indole-2-boronic acid.
Oxidation: Formation of boronic esters.
科学研究应用
Chemistry: 5-Nitro-1H-indole-2-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Biology and Medicine: Indole derivatives, including this compound, have shown potential as biologically active compounds. They are investigated for their antiviral, anticancer, and antimicrobial properties . The compound’s ability to undergo various chemical modifications makes it a versatile scaffold for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its role in cross-coupling reactions allows for the creation of complex molecular architectures, which are essential in material science .
作用机制
The mechanism of action of 5-Nitro-1H-indole-2-boronic acid in chemical reactions involves the formation of a boronate ester intermediate during the Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transmetalation step, where the boronate ester transfers its organic group to the palladium complex, followed by reductive elimination to form the final coupled product .
In biological systems, the nitro group can undergo reduction to form an amine, which can interact with various biological targets, including enzymes and receptors. The indole scaffold is known to bind with high affinity to multiple receptors, making it a valuable pharmacophore in drug design .
相似化合物的比较
5-Nitroindole: Lacks the boronic acid group but shares the nitroindole core structure.
1H-Indole-2-boronic acid: Lacks the nitro group but contains the boronic acid functionality.
5-Amino-1H-indole-2-boronic acid: Formed by the reduction of 5-Nitro-1H-indole-2-boronic acid.
Uniqueness: this compound is unique due to the presence of both the nitro and boronic acid groups. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound in various applications .
属性
IUPAC Name |
(5-nitro-1H-indol-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BN2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10,12-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLVOOAMRZZVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=CC(=C2)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
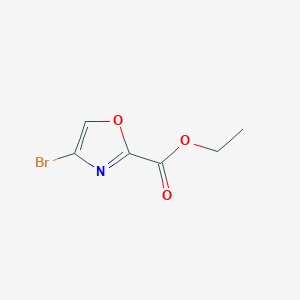
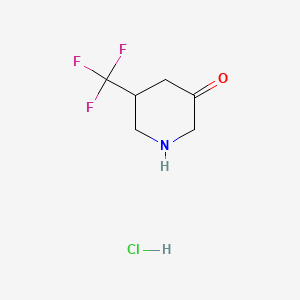


![2-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8195731.png)
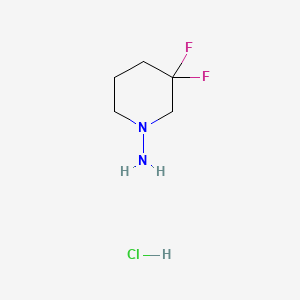
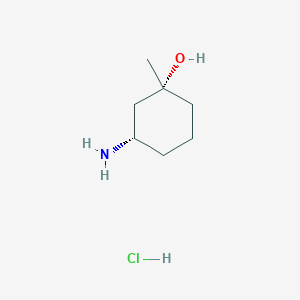
![Tert-butyl 3-thia-7-azabicyclo[4.1.1]octane-7-carboxylate](/img/structure/B8195759.png)
